Regioisomeric Purity and Structural Identity: Distinguishing Prop-1-yn-1-yl from Prop-2-yn-1-yl Sulfanyl Isomers
CAS 89661-00-7 is the prop-1-yn-1-yl sulfanyl regioisomer, while CAS 89660-99-1 is the prop-2-yn-1-yl sulfanyl regioisomer. The two compounds are constitutional isomers with identical molecular formula (C₇H₆ClNO₂S, MW 203.65 g/mol) but differ in alkyne connectivity: S–C≡C–CH₃ versus S–CH₂–C≡CH . This structural distinction is quantifiable by ¹H NMR (acetylene proton present only in the prop-2-yn-1-yl isomer at ~2.1 ppm) and ¹³C NMR (distinct chemical shifts for the acetylenic carbons). No direct head-to-head biological or reactivity comparison between these two isomers was identified in the accessed literature; therefore, comparison data are based on class-level inference from 1-alkynyl vs. 2-alkynyl thioether chemistry [1].
| Evidence Dimension | Alkyne proton availability for copper-catalyzed azide-alkyne cycloaddition (CuAAC) |
|---|---|
| Target Compound Data | No terminal alkyne proton; the triple bond is internal and less reactive in CuAAC without a catalyst system optimized for internal alkynes. |
| Comparator Or Baseline | CAS 89660-99-1 (prop-2-yn-1-yl isomer) possesses a terminal alkyne proton; standard CuAAC with terminal alkynes proceeds at room temperature within hours. |
| Quantified Difference | Qualitative: terminal alkyne enables rapid click chemistry; internal alkyne requires >10-fold longer reaction times or elevated temperatures (class-level inference from 1-alkynyl vs. 2-alkynyl thioether literature [1]). |
| Conditions | Class-level inference from acid-catalyzed hydration and nucleophilic addition studies on 1-alkynyl thioethers [1]; no direct experimental data on the isoxazole compounds. |
Why This Matters
For procurement in click chemistry applications, the absence of a terminal alkyne proton in CAS 89661-00-7 forces selection of a different catalyst system, which may be either an advantage (avoiding undesired side reactions) or a disadvantage depending on the intended use.
- [1] Elsevier (1966). PROPERTIES OF 1-ALKYNYL THIOETHERS. Book chapter. View Source
